molecular formula C26H24N4O2S2 B2616004 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037167-87-5

3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2616004
CAS No.: 1037167-87-5
M. Wt: 488.62
InChI Key: PDFJYVTUBMFUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-c]quinazoline core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . Key structural elements include:

  • Sulfanyl group substitution: A [(4-methylphenyl)methyl]sulfanyl moiety at position 5 of the imidazo[1,2-c]quinazoline, which may enhance lipophilicity and influence target binding .
  • Propanamide side chain: Positioned at the 2-yl group of the core, terminating in an N-[(thiophen-2-yl)methyl] group.

Properties

IUPAC Name

3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-17-8-10-18(11-9-17)16-34-26-29-21-7-3-2-6-20(21)24-28-22(25(32)30(24)26)12-13-23(31)27-15-19-5-4-14-33-19/h2-11,14,22H,12-13,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFJYVTUBMFUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[1,2-c]quinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazo[1,2-c]quinazoline intermediate with a thiol compound, such as 4-methylbenzenethiol, under suitable conditions.

    Attachment of the propanamide group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazo[1,2-c]quinazoline core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest potential therapeutic applications, particularly in drug development. Research indicates that imidazo[1,2-c]quinazoline derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antidiabetic Effects : The compound may possess α-glucosidase inhibitory properties, which are beneficial for managing type 2 diabetes mellitus. In vitro studies have highlighted the importance of substituent groups on the imidazoquinazoline core in enhancing inhibitory potency .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor by interacting with specific active sites on target enzymes. Its ability to modulate enzyme activity could lead to applications in treating metabolic disorders or developing new therapeutic agents targeting specific biochemical pathways.

Research has indicated that compounds within the imidazo[1,2-c]quinazoline family can exhibit various biological activities:

  • Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the structure enhances its interaction with biological membranes and microbial enzymes, potentially leading to antimicrobial effects .
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study published in the British Journal of Pharmacology demonstrated that imidazo[1,2-c]quinazolines could inhibit cancer cell growth effectively. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions could enhance anticancer potency .
  • α-Glucosidase Inhibition Research : Another investigation focused on the α-glucosidase inhibitory activity of substituted imidazoquinazolines showed that certain compounds exhibited superior inhibition compared to standard treatments like acarbose. This suggests that similar modifications could be explored for developing new antidiabetic agents .

Mechanism of Action

The mechanism of action of 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the imidazo[1,2-c]quinazoline core may interact with nucleic acids or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Amide Side Chain : The thiophen-2-ylmethyl group in the target compound contrasts with furylmethyl () or phenylpiperazinyl () groups, impacting hydrogen bonding and solubility .

Bioactivity and Target Profiling

  • Kinase Inhibition : Imidazo[1,2-c]quinazolines are reported as ROCK1 inhibitors (). The sulfanyl and amide groups may mediate ATP-binding pocket interactions .
  • Bioactivity Clustering : Compounds with similar cores and substituents cluster in bioactivity profiles, indicating shared targets (). The thiophenmethyl group may confer selectivity for thiol-containing enzymes .
  • Pharmacokinetics : Similarity indexing () predicts moderate oral bioavailability for the target compound, comparable to SAHA (a hydroxamate HDAC inhibitor), due to balanced logP (~3.2) and molecular weight (~500 Da) .

Biological Activity

The compound 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide represents a novel class of imidazoquinazoline derivatives. This compound is notable for its complex structure, which combines multiple functional groups that may confer significant biological activities. Recent studies have indicated its potential in various therapeutic applications, particularly in the fields of diabetes management and antimicrobial activity.

Structural Characteristics

The molecular formula of the compound is C33H35N5O4SC_{33}H_{35}N_5O_4S, with a molecular weight of 597.7 g/mol. Its structure incorporates an imidazo[1,2-c]quinazoline core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC33H35N5O4S
Molecular Weight597.7 g/mol
CAS Number1219189-20-4

Antidiabetic Activity

Research has shown that imidazoquinazolines can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In a study comparing various derivatives, compounds similar to 3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl) demonstrated promising inhibitory activities against this enzyme. The IC50 values for these compounds ranged from 50.0 µM to 268.25 µM, significantly lower than that of acarbose (750.0 µM), a standard antidiabetic drug .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar imidazoquinazoline derivatives have shown effectiveness against a range of pathogens including Klebsiella pneumoniae , Staphylococcus aureus , and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings and the introduction of electron-donating groups enhance antimicrobial potency .

Study on α-Glucosidase Inhibition

A detailed study synthesized several imidazoquinazolines and evaluated their α-glucosidase inhibitory activity. The results indicated that compounds with specific substituents on the imidazole ring exhibited superior inhibition compared to others. For instance, compounds with methoxy groups positioned at C-2 and C-3 were particularly effective .

Antimicrobial Testing

In another study focusing on the antibacterial properties of quinazoline derivatives, it was found that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria. The presence of sulfanyl groups was crucial in enhancing the interaction with bacterial cell walls .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in glucose metabolism and bacterial cell function. The unique structural features allow for effective binding through hydrogen bonds and hydrophobic interactions, modulating the activity of these targets .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can intermediates be characterized?

Methodological Answer: The synthesis involves multi-step reactions, including thioether formation, cyclization, and amide coupling. For example:

  • Step 1: React 4-methylbenzyl mercaptan with a quinazolinone precursor to introduce the sulfanyl group. Use triethylamine (Et3_3N) in DMF-H2_2O for controlled thiol addition .
  • Step 2: Cyclize the intermediate using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO to form the imidazo[1,2-c]quinazolinone core .
  • Step 3: Couple the thiophen-2-ylmethylamine via amide bond formation using HOBt/EDC or HBTU in anhydrous DMF .

Characterization:

  • 1H/13C-NMR : Confirm regioselectivity of the imidazo[1,2-c]quinazolinone ring and thioether linkage .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry (e.g., C, H, N percentages) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .

Q. How can researchers validate the compound’s structural integrity using spectroscopic and chromatographic methods?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect degradation products .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Common Pitfalls:

  • NMR Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in the aromatic region .
  • Hygroscopic Intermediates : Store intermediates under inert gas (N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding affinities?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., FLT3, EGFR) based on structural analogs like AC220 .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the thioether-quinazolinone moiety in hydrophobic binding pockets .
  • QSAR Modeling : Train models on imidazo[1,2-c]quinazolinone derivatives to correlate substituents (e.g., 4-methylphenyl vs. thiophene) with IC50_{50} values .

Data Contradictions:

  • False Positives in Docking : Validate predictions with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Dynamic NMR : Adjust temperature or solvent polarity to detect rotamers in the thiophen-2-ylmethyl group .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to assign ambiguous carbonyl signals in 13C-NMR .
  • DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental IR spectra to identify vibrational mode mismatches .

Example:
If experimental 1^1H-NMR shows a singlet at δ 7.2 ppm (expected as a doublet for aromatic protons), consider steric hindrance altering proton coupling .

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use Bayesian optimization to screen variables (e.g., temperature, solvent ratio, catalyst loading) in a 20-run factorial design .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce byproducts .

Case Study:
For HBTU-mediated amide coupling, optimal conditions may include:

ParameterOptimal Range
Temperature0–5°C
Reaction Time12–16 hours
SolventAnhydrous DMF
BaseDIEA (2.5 equiv)

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Core Modifications : Replace the 4-methylphenyl group with electron-deficient aryl rings (e.g., 4-CF3_3) to improve target binding .
  • Side-Chain Variations : Substitute thiophen-2-ylmethyl with pyridinylmethyl to enhance solubility via π-π stacking .

Biological Validation:

  • Antiproliferative Assays : Test derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.